ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-methylphenyl group, an ethyl carboxylate moiety, and a propanamido linker connected to a [1,2,4]triazolo[4,3-a]pyridine ring via a sulfanyl bridge. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura coupling for boronic acid intermediates) , and its crystallization may employ SHELX software for structural refinement .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-30-22(29)20-17(16-9-7-15(2)8-10-16)14-32-21(20)24-19(28)11-13-31-23-26-25-18-6-4-5-12-27(18)23/h4-10,12,14H,3,11,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKWXEVILBCLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the triazolopyridine moiety, and the final esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a [1,2,4]triazolo[4,3-a]pyridine sulfanyl group and a 4-methylphenyl substituent. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Key Findings :
Bioactivity Correlations: The target compound’s [1,2,4]triazolo[4,3-a]pyridine group is structurally analogous to kinase-inhibiting chromenone derivatives (e.g., Example 62 in ), suggesting possible ATP-binding site interactions .
Piperazinyl derivatives () prioritize solubility and blood-brain barrier penetration, whereas the target compound’s 4-methylphenyl group may favor lipophilicity and membrane permeability .
Physical Properties :
- The target compound’s higher molecular weight (~495.6 g/mol) compared to ’s piperazinyl analog (~413.5 g/mol) may reduce aqueous solubility but improve protein-binding efficiency.
- Melting points for triazolo-thiophene derivatives typically range between 200–230°C (e.g., 227–230°C in ), suggesting thermal stability .
Biological Activity
Ethyl 4-(4-methylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with an ethyl ester and a triazole moiety, which is known for enhancing biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 342.42 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy.
Anticancer Activity
The biological activity of this compound has also been evaluated in the context of cancer therapy. Compounds with similar structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a related triazole derivative demonstrated cytotoxic effects with IC50 values indicating potent activity against these cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Compounds featuring triazole rings often act as enzyme inhibitors. They can interfere with key metabolic pathways in bacteria and cancer cells by inhibiting enzymes such as those involved in nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS generation in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : Evidence indicates that certain derivatives can cause cell cycle arrest in the G2/M phase, preventing cellular proliferation.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and tested their biological activity against various cell lines. Among these derivatives, one compound exhibited remarkable selectivity for cancer cells over normal cells, suggesting a potential therapeutic index favorable for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
